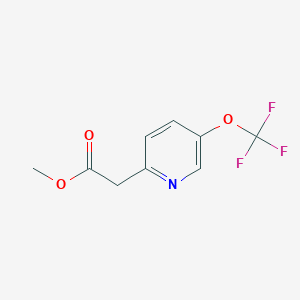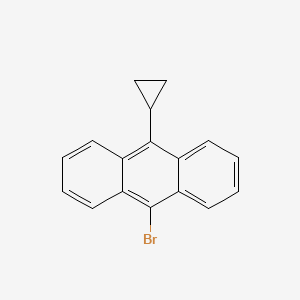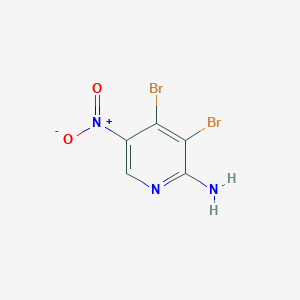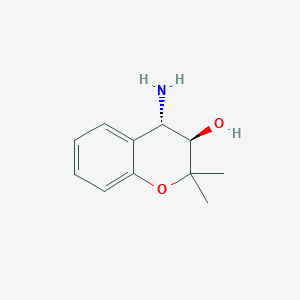
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is a chiral compound with a unique structure that includes a chromen ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material through amino-added protective group and ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, can enhance the enantioselectivity and efficiency of the synthesis .
化学反应分析
Types of Reactions
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol has several scientific research applications:
作用机制
The mechanism of action of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .
相似化合物的比较
Similar Compounds
Uniqueness
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is unique due to its chromen ring system and chiral centers, which confer specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,13H,12H2,1-2H3/t9-,10+/m0/s1 |
InChI 键 |
CQSLOZRJOIHHAQ-VHSXEESVSA-N |
手性 SMILES |
CC1([C@@H]([C@H](C2=CC=CC=C2O1)N)O)C |
规范 SMILES |
CC1(C(C(C2=CC=CC=C2O1)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


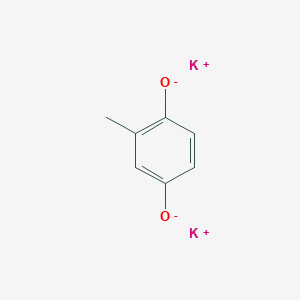
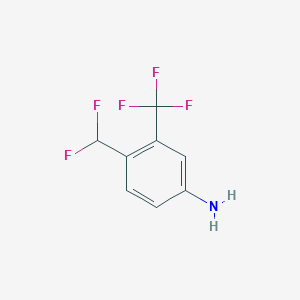
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
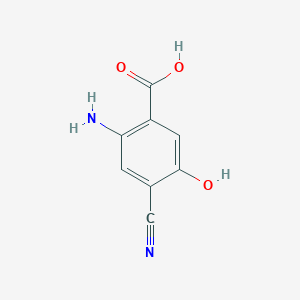
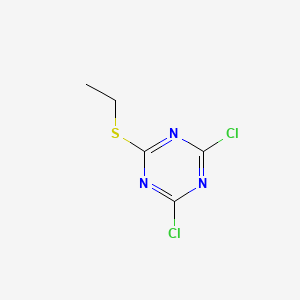
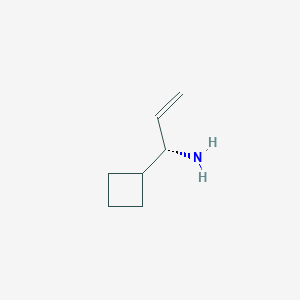
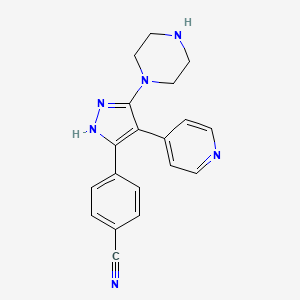
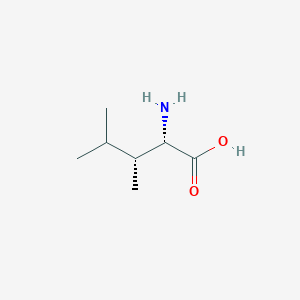
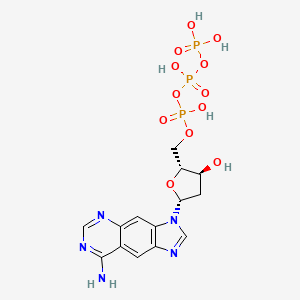
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
